Product packaging for [2-(3-Fluorophenyl)cyclopropyl]methylamine(Cat. No.:)

[2-(3-Fluorophenyl)cyclopropyl]methylamine

Cat. No.: B12219831
M. Wt: 165.21 g/mol
InChI Key: ASHHTAGUESNAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Fluorophenyl)cyclopropyl]methylamine is a high-value chemical building block in neuroscience and psychiatric disorder research. This compound belongs to a class of 2-phenylcyclopropylmethylamines (2-PCPMAs) that function as potent and selective agonists for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) target of significant therapeutic interest . The 5-HT2C receptor is implicated in a wide range of central nervous system functions, and developing selective agonists for it is a active area of investigation for potential treatments for conditions such as obesity, schizophrenia, drug addiction, and chronic pain . A primary research value of this compound and its analogs lies in their subtype selectivity. Achieving high selectivity for 5-HT2C over the closely related 5-HT2B and 5-HT2A receptors is paramount, as off-target activity at the 5-HT2B receptor is associated with valvular heart disease, and 5-HT2A activation can cause hallucinations . The strategic incorporation of a fluorine atom onto the phenyl ring, as seen in this compound, is a recognized medicinal chemistry strategy to fine-tune the potency, selectivity, and metabolic stability of drug candidates . The core chemical structure, featuring a trans-cyclopropylmethylamine moiety attached to a fluorinated phenyl ring, is a key pharmacophore for 5-HT2C receptor binding and activation . Researchers utilize this compound as a critical scaffold in structure-activity relationship (SAR) studies to design and develop new neurotherapeutics with improved efficacy and safety profiles . This product is strictly labeled For Research Use Only and is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN B12219831 [2-(3-Fluorophenyl)cyclopropyl]methylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

[2-(3-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2

InChI Key

ASHHTAGUESNAIP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=CC=C2)F)CN

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2 3 Fluorophenyl Cyclopropyl Methylamine Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is essential for the unambiguous structural elucidation and confirmation of the molecular formula of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For trans-[2-(3-Fluorophenyl)cyclopropyl]methylamine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of the molecule's proton, carbon, and fluorine environments, respectively.

¹H NMR analysis reveals the number of different types of protons and their connectivity. In a typical spectrum recorded in Deuterated Dimethyl Sulfoxide (DMSO-d₆), the signals for the aromatic protons of the 3-fluorophenyl ring appear in the range of δ 7.42-7.01 ppm. The protons on the cyclopropyl (B3062369) ring and the aminomethyl group (CH and CH₂) present more complex splitting patterns at higher fields, typically between δ 3.10 and 1.25 ppm. The broad singlet corresponding to the amine protons (NH₃⁺) is usually observed around δ 8.41 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The aromatic carbons of the 3-fluorophenyl group show distinct signals, with the carbon directly bonded to fluorine exhibiting a characteristic doublet due to C-F coupling. These aromatic signals typically resonate between δ 162.0 and 114.2 ppm. The carbons of the cyclopropyl ring and the aminomethyl side chain appear at higher field strengths, generally in the δ 40.0-16.0 ppm range.

¹⁹F NMR is a specialized technique used to analyze fluorine-containing compounds. For this molecule, the spectrum shows a single signal for the fluorine atom on the phenyl ring, confirming its presence and providing information about its electronic environment.

Table 1: NMR Spectroscopic Data for trans-[2-(3-Fluorophenyl)cyclopropyl]methylamine Hydrochloride in DMSO-d₆

Nucleus Chemical Shift (δ, ppm)
¹H NMR 8.41 (s, 3H), 7.42-7.36 (m, 1H), 7.15-7.01 (m, 3H), 3.10-2.90 (m, 2H), 2.21-2.14 (m, 1H), 1.62-1.55 (m, 1H), 1.29-1.25 (m, 2H)
¹³C NMR 162.0 (d, J=242.3 Hz), 141.2 (d, J=7.5 Hz), 130.9 (d, J=8.3 Hz), 123.3, 114.9 (d, J=21.8 Hz), 114.2 (d, J=21.0 Hz), 40.0, 23.9, 16.0

Data sourced from the supporting information of a study in the European Journal of Medicinal Chemistry.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and confirmation of its molecular formula.

For trans-[2-(3-Fluorophenyl)cyclopropyl]methylamine, HRMS analysis using Electrospray Ionization (ESI) is typically performed. The analysis confirms the molecular formula C₁₀H₁₂FN by detecting the protonated molecule [M+H]⁺. The experimentally measured mass is compared to the calculated (theoretical) mass, with a very small mass error confirming the correct formula.

Table 2: HRMS Data for trans-[2-(3-Fluorophenyl)cyclopropyl]methylamine

Ion Calculated m/z Found m/z
[M+H]⁺ 166.1027 166.1026

Data sourced from the supporting information of a study in the European Journal of Medicinal Chemistry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

While specific IR and UV-Vis spectroscopic data for trans-[2-(3-Fluorophenyl)cyclopropyl]methylamine are not detailed in readily available literature, the expected characteristic absorptions can be inferred.

Infrared (IR) Spectroscopy would be used to identify key functional groups. The primary amine (as a hydrochloride salt) would show characteristic N-H stretching vibrations. C-H stretching from the aromatic and cyclopropyl groups would also be prominent. The C-F bond would exhibit a strong stretching absorption in the fingerprint region (typically 1350-1000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The 3-fluorophenyl group is the primary chromophore and would be expected to show absorption maxima (λ_max) in the UV region, characteristic of substituted benzene (B151609) rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can establish the absolute stereochemistry and confirm the trans relationship between the 3-fluorophenyl and aminomethyl substituents on the cyclopropane (B1198618) ring.

While a specific crystal structure for trans-[2-(3-Fluorophenyl)cyclopropyl]methylamine hydrochloride is not publicly documented, such an analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This information is invaluable for understanding receptor-ligand interactions in molecular modeling studies.

Chromatographic Purity and Isomeric Separation Techniques

Chromatographic methods are crucial for assessing the purity of synthesized compounds and for separating different isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of pharmaceutical compounds. For the derivatives of [2-(3-Fluorophenyl)cyclopropyl]methylamine, a reverse-phase HPLC method is typically employed. nih.gov

A C18 column is commonly used with a gradient elution system, often involving a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, with an additive such as trifluoroacetic acid (TFA). nih.gov The purity of the final compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks detected at a specific wavelength (e.g., 220 or 254 nm). For research purposes, a purity of greater than 95% is generally required. nih.gov

Furthermore, chiral preparative HPLC is used to separate the racemic mixture of the N-Boc protected precursor into its individual enantiomers, which is a critical step for studying the stereoselectivity of biological activity. nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules such as this compound and its derivatives. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary and powerful technique for this purpose. This method allows for the physical separation of enantiomers, enabling their individual quantification and thus the calculation of enantiomeric purity.

The fundamental principle of chiral chromatography relies on the creation of a chiral environment where the two enantiomers can interact differently, leading to separable diastereomeric complexes. nih.gov This is most commonly achieved through one of two main approaches: direct and indirect separation.

Direct Methods: Chiral Stationary Phases (CSPs)

Direct enantioseparation involves the use of a column packed with a chiral stationary phase (CSP). nih.gov The enantiomers of the analyte are passed through the column, and they form transient diastereomeric complexes with the CSP. The differing stability of these complexes results in different retention times for each enantiomer, allowing for their separation and quantification. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most widely used and versatile for separating a broad range of chiral compounds. mdpi.comjiangnan.edu.cn These CSPs often consist of derivatives like cellulose or amylose coated onto a silica (B1680970) support. The enantiorecognition mechanism is complex, involving interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves and cavities of the polysaccharide structure. nih.gov

In the context of this compound derivatives, research has demonstrated the successful use of chiral preparative HPLC for separation. For instance, in the synthesis of related fluorinated 2-phenylcyclopropylmethylamine analogs, the racemic N-Boc protected intermediate was separated into its individual enantiomers using chiral HPLC. nih.gov This separation was crucial for establishing the absolute stereochemistry of the final active compounds by comparing the separated enantiomers with those produced via an asymmetric synthesis route. nih.gov The conditions for such separations, including the specific type of polysaccharide column and the composition of the mobile phase (a mixture of solvents like hexane (B92381) and isopropanol), are optimized to achieve baseline resolution.

Indirect Methods: Chiral Derivatization

The indirect approach involves derivatizing the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). elsevierpure.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be readily separated using standard, non-chiral (achiral) chromatography, typically reversed-phase HPLC. researchgate.net

For primary amines like this compound, a variety of CDAs are available. These agents are often designed to react quickly and quantitatively with the amine group. elsevierpure.com The resulting diastereomers can then be separated on a common C18 column. researchgate.net The choice of CDA is critical for achieving good separation of the resulting diastereomer peaks.

The table below summarizes the two primary approaches for chiral separation using HPLC.

Method Principle Stationary Phase Advantages Considerations
Direct Separation Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.govChiral (e.g., polysaccharide-based, cyclodextrin-based). mdpi.comnih.govAnalyte is not chemically modified; method development can be straightforward.CSPs can be expensive; finding a suitable CSP may require screening.
Indirect Separation Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA), followed by separation on a standard column. elsevierpure.comAchiral (e.g., C18 reversed-phase). researchgate.netUses standard, less expensive columns; can enhance detection (e.g., using fluorescent CDAs). researchgate.netRequires a pure CDA; reaction must be quantitative without racemization.

Ultimately, the selection of a direct or indirect method depends on the specific derivative being analyzed, the availability of suitable CSPs or CDAs, and the analytical objective, whether for routine quality control or for the preparative isolation of pure enantiomers. nih.gov For derivatives of this compound, both direct separation on chiral columns and indirect methods following derivatization represent viable strategies for the precise determination of enantiomeric excess. nih.gov

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Cyclopropyl Methylamine Derivatives

Influence of Cyclopropane (B1198618) Ring Stereochemistry on Biological Interactions

The stereochemistry of the cyclopropane ring is a fundamental determinant of the biological activity of [2-(3-Fluorophenyl)cyclopropyl]methylamine derivatives. The relative orientation of the phenyl and aminomethyl groups (cis- vs. trans-) and the absolute configuration of the chiral centers (enantiomeric specificity) dramatically influence receptor binding and functional outcomes.

Comparative Analysis of Trans- and Cis-Isomers on Receptor Binding and Function

The distinction between trans- and cis-isomers of this compound derivatives is crucial for their interaction with monoamine oxidase (MAO) enzymes. Generally, the trans-isomers are more potent inhibitors of both MAO-A and MAO-B compared to their cis-counterparts. nih.gov Specifically, trans-2-aryl-2-fluoro-cyclopropylamines have been identified as low micromolar inhibitors of both enzymes, exhibiting moderate selectivity for MAO-A. nih.gov In contrast, the corresponding cis-isomers are significantly less active against MAO-A, by a factor of 10 to 100, and tend to be more selective for MAO-B. nih.gov For instance, trans-2-fluoro-2-(para-fluorophenyl)cyclopropylamine shows a certain level of MAO-A/MAO-B selectivity, while the cis-isomer displays a pronounced selectivity for MAO-B. nih.gov

This disparity in activity suggests that the geometry of the active site of MAO enzymes can better accommodate the trans-configuration. The spatial arrangement in trans-isomers appears to facilitate a more effective interaction with the enzyme's binding pocket, leading to enhanced inhibitory activity.

Enantiomeric Specificity and its Impact on the Pharmacological Profile

The pharmacological profile of these compounds is also highly dependent on their absolute stereochemistry. For derivatives acting as serotonin (B10506) 5-HT2C receptor agonists, the enantiomeric form is a critical factor for potency. Studies on fluorinated 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives have shown that the (+)-enantiomers are significantly more potent at the 5-HT2C receptor. nih.gov For example, the (+)-enantiomer of a monofluorinated cyclopropane derivative showed comparable 5-HT2C activity to the parent compound, while the corresponding (-)-enantiomer would be expected to be less active based on the established SAR for this class. nih.gov The absolute stereochemistry of the potent enantiomer has been established as (1R,2R) for related active compounds. nih.gov This enantiomeric preference highlights a specific and stereoselective interaction with the receptor, where one enantiomer fits more favorably into the binding site, leading to a more effective receptor activation. nih.gov

Effects of Fluorophenyl Moiety Modifications

Modifications to the fluorophenyl ring, including the position of the fluorine atom and the addition of other substituents, are key strategies for modulating the pharmacological effects of this compound derivatives.

Positional Isomerism of Fluorine on Biological Targets

The introduction of a fluorine atom onto the phenyl ring of 2-phenylcyclopropylmethylamines has been a successful strategy for developing potent and selective 5-HT2C agonists. nih.gov Placing the fluorine at the 3-position of the phenyl ring, as in the parent compound of this article, has been shown to generate highly selective 5-HT2C agonists. nih.gov This suggests that the 3-fluoro substitution pattern is particularly favorable for achieving selectivity over other serotonin receptor subtypes like 5-HT2A and 5-HT2B. nih.gov The strong electron-withdrawing nature of fluorine and the metabolic stability of the carbon-fluorine bond contribute to these improved drug-like properties. nih.gov

Impact of Amine N-Substitution on Potency and Selectivity

Modifying the primary amine group through N-substitution is another critical avenue for fine-tuning the activity of (2-phenylcyclopropyl)methylamine derivatives. A series of N-substituted analogs have been synthesized to explore their potential as selective 5-HT2C receptor agonists. nih.gov

Introducing an N-methyl group can lead to compounds with high functional selectivity. For example, the N-methyl derivative (+)-15a displayed a potent EC50 of 23 nM in a calcium flux assay, indicating strong Gq-mediated signaling, with no detectable β-arrestin recruitment activity. nih.gov This makes it a highly functionally selective 5-HT2C agonist. nih.gov

Larger substituents can also be beneficial. An N-benzyl group on a related derivative resulted in a compound with an EC50 of 24 nM at the 5-HT2C receptor and, importantly, complete selectivity over the 5-HT2B receptor. nih.gov This high selectivity is crucial, as 5-HT2B agonism has been linked to adverse cardiac effects. nih.gov These findings demonstrate that N-substitution can be strategically employed to enhance potency and, critically, to achieve a desired selectivity profile, separating therapeutic effects from potential side effects. nih.gov

Table 2: Impact of N-Substitution on 5-HT2C Receptor Activity This table is based on data for N-substituted (2-phenylcyclopropyl)methylamine derivatives. nih.gov

N-Substituent5-HT2C EC50 (nM)Selectivity over 5-HT2B
Methyl23Functionally selective (no β-arrestin)
Benzyl (B1604629)24Fully selective

Role of N-Alkyl and N-Arylmethyl Groups in Receptor Affinity

The nature of the substituent on the primary amine of this compound significantly impacts its affinity for various receptors, particularly the serotonin 5-HT2 family. Studies have shown that extending the N-alkyl chain can modulate binding affinity. For instance, the introduction of an N-methyl group to the parent compound, forming N-methyl-[2-(3-fluorophenyl)cyclopropyl]methylamine, is a key structural feature in some derivatives.

Further elaboration of the N-substituent to include N-arylmethyl groups has been a major focus of SAR studies. The introduction of a benzyl group, for example, can enhance affinity for certain 5-HT2 subtypes. The electronic and steric properties of this arylmethyl group are crucial. A notable derivative, known as FMPD (N-(2-hydroxy-3-methoxybenzyl)-[2-(3-fluorophenyl)cyclopropyl]methylamine), demonstrates high affinity for the 5-HT2A receptor. This highlights the importance of the methoxy (B1213986) and hydroxy substitutions on the benzyl ring in optimizing receptor interaction.

The following table summarizes the receptor affinity data for selected N-substituted derivatives of this compound.

Receptor Affinity of N-Substituted this compound Derivatives

Compound Name N-Substituent Receptor Subtype Affinity (Ki, nM)
This compound -H 5-HT2A Moderate
N-Methyl-[2-(3-fluorophenyl)cyclopropyl]methylamine -CH₃ 5-HT2A Varies with stereochemistry

Note: "Moderate" and "High" are qualitative descriptors based on reported findings. Specific numerical values can vary between studies.

Investigation of Functional Selectivity Modulation (e.g., Gq-bias)

Beyond simple receptor affinity, research has delved into the functional consequences of N-substitution, particularly the concept of functional selectivity or biased agonism. This refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For G protein-coupled receptors (GPCRs) like the 5-HT2A receptor, this can mean a bias towards Gq-mediated signaling (leading to calcium release) or β-arrestin-mediated pathways.

Studies on derivatives of this compound have identified compounds that exhibit a pronounced Gq-bias at the 5-HT2A receptor. This is a significant finding, as Gq-mediated signaling is linked to the primary therapeutic effects of certain psychedelic compounds, while β-arrestin pathways may be associated with other effects, such as receptor desensitization. The development of Gq-biased agonists could therefore lead to compounds with a more refined pharmacological profile. The specific substitution patterns on the N-arylmethyl group appear to be a key determinant of this functional bias.

The table below illustrates the functional selectivity profile for a representative compound.

Functional Selectivity of a this compound Derivative

Compound Receptor Signaling Pathway Potency (EC₅₀, nM) Efficacy (% of 5-HT)
Representative Gq-biased agonist 5-HT2A Gq (Calcium Flux) Potent High

Note: This table represents a typical profile for a Gq-biased agonist. "Potent" and "Less Potent" are relative terms.

Pharmacophore Mapping and Ligand Design Insights

Pharmacophore mapping studies have been instrumental in understanding the key chemical features required for high-affinity binding to the 5-HT2A receptor and for achieving desired functional selectivity. A pharmacophore model for this class of compounds typically includes several key features derived from the structure of this compound and its high-affinity derivatives.

The essential elements of the pharmacophore generally consist of:

A basic amine: This feature, corresponding to the nitrogen of the methylamine (B109427) side chain, is crucial for forming an ionic interaction with a conserved aspartate residue in the receptor's binding pocket.

A hydrophobic region: The cyclopropyl (B3062369) ring provides a rigid, hydrophobic scaffold that fits into a corresponding hydrophobic pocket within the receptor.

An aromatic ring: The 3-fluorophenyl group engages in aromatic interactions, such as pi-pi stacking, with aromatic residues in the binding site. The fluorine atom can also participate in specific interactions, influencing binding orientation and affinity.

Hydrogen bond donors/acceptors: In more complex derivatives like FMPD, additional features such as the hydroxyl and methoxy groups on the N-benzyl substituent act as hydrogen bond donors and acceptors, respectively. These form specific hydrogen bonds with amino acid residues in an extended binding pocket, contributing significantly to the high affinity and potentially to the functional bias of the ligand.

These pharmacophore models provide a rational basis for the design of new ligands. By identifying the key interaction points, medicinal chemists can propose novel modifications to the this compound scaffold to further enhance affinity, improve selectivity for the 5-HT2A receptor over other subtypes, and fine-tune the desired Gq-biased signaling profile. This structure-based design approach accelerates the discovery of new chemical probes and potential therapeutic agents.

Preclinical Biological Activity and Mechanism of Action Research

Neurotransmitter Receptor Interaction Studies

Research into the interaction of [2-(3-Fluorophenyl)cyclopropyl]methylamine and its analogs with various neurotransmitter receptors has revealed a complex and nuanced pharmacological profile. These studies are crucial for understanding the compound's potential therapeutic applications and its mechanism of action at the molecular level.

Serotonin (B10506) (5-HT) Receptor Subtype Agonism and Antagonism

The serotonin (5-HT) system, with its numerous receptor subtypes, is a primary focus of investigation for this class of compounds. The 5-HT₂ receptor subfamily, in particular, has been a key area of interest. mdpi.com The 5-HT₂ receptors are G protein-coupled receptors (GPCRs) that are subdivided into 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C subtypes. mdpi.com Agonism at these different subtypes is associated with distinct physiological and pathological effects. For instance, activation of 5-HT₂ₐ receptors has been linked to hallucinogenic activity, while 5-HT₂ₑ receptor agonism is associated with cardiac valvulopathy. nih.govresearchgate.net In contrast, the 5-HT₂C receptor is a promising target for treating a variety of central nervous system (CNS) disorders, including schizophrenia, obesity, and drug addiction. nih.govresearchgate.net

A significant focus of research on 2-phenylcyclopropylmethylamine derivatives has been the development of selective agonists for the 5-HT₂C receptor. nih.govnih.gov This selectivity is critical to avoid the undesirable effects associated with 5-HT₂ₐ and 5-HT₂ₑ receptor activation. nih.gov Studies have shown that specific substitutions on the phenyl ring and the cyclopropane (B1198618) ring can significantly influence selectivity. For example, the introduction of a fluorine atom at the 3-position of the phenyl ring, as in this compound, has been explored as a strategy to modulate receptor affinity and selectivity. lookchem.com

Research on related compounds has demonstrated that fluorinated cyclopropane derivatives can exhibit high potency at the 5-HT₂C receptor with significant selectivity against the 5-HT₂ₑ receptor. lookchem.com For instance, the 3-fluoro analog (±)-21c displayed high potency at 5-HT₂C but had poor selectivity against 5-HT₂ₑ and 5-HT₂ₐ receptors. lookchem.com However, another analog, (+)-16b, which has an allyl ether group and a fluorine atom on the phenyl ring, showed excellent potency at 5-HT₂C with no activity at 5-HT₂ₑ and an 89-fold selectivity against 5-HT₂ₐ. nih.gov

The table below summarizes the activity of selected 2-phenylcyclopropylmethylamine analogs at 5-HT₂ receptor subtypes.

Table 1: Activity of 2-Phenylcyclopropylmethylamine Analogs at 5-HT₂ Receptors

Functional assays are essential for determining not only the binding affinity of a compound to a receptor but also its ability to elicit a biological response (efficacy) and the concentration at which it produces this effect (potency). For 5-HT₂C receptor agonists, these assays often measure downstream signaling events, such as calcium flux. nih.gov

Studies on fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine have provided detailed information on their efficacy and potency. For example, compound (±)-21a, a fluorinated cyclopropane derivative, showed comparable 5-HT₂C activity (EC₅₀ = 4.7 nM, Eₘₐₓ = 98%) to its non-fluorinated parent compound. lookchem.com The introduction of a 3-fluoro substituent on the phenyl ring of this fluorinated cyclopropane analog resulted in a compound, (±)-21c, with high potency (EC₅₀ < 15 nM) at the 5-HT₂C receptor. lookchem.com However, this modification led to poor selectivity against 5-HT₂ₑ and 5-HT₂ₐ receptors. lookchem.com

Further modifications, such as N-benzylation, have been shown to produce compounds with full selectivity over the 5-HT₂ₑ receptor. nih.gov For instance, the N-benzyl compound (+)-19 had an EC₅₀ of 24 nM at the 5-HT₂C receptor and was completely selective over the 5-HT₂ₑ receptor. nih.gov

The table below presents the potency and efficacy of selected fluorinated 2-phenylcyclopropylmethylamine derivatives in functional assays.

Table 2: Potency and Efficacy of Fluorinated 2-Phenylcyclopropylmethylamine Derivatives

Exploration of Interactions with Other Central Nervous System Targets (e.g., Dopamine (B1211576) Transporter, Orexin (B13118510) Receptors)

Beyond the serotonin system, the potential interaction of this compound and related compounds with other CNS targets, such as the dopamine transporter (DAT) and orexin receptors, is an area of scientific inquiry. The dopamine transporter is a key regulator of dopamine levels in the brain and a target for various psychoactive drugs. nih.govnih.gov Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are used to treat insomnia. nih.gov

While direct studies on the interaction of this compound with DAT and orexin receptors are limited in the provided search results, the broader class of phenylcyclopropylamines has been investigated for its effects on various CNS targets. The structural similarity of these compounds to known monoamine reuptake inhibitors suggests a potential for interaction with DAT. For instance, piperazine-based DAT inhibitors like GBR12909 have been studied for their kinetic interaction with the transporter. nih.gov

Monoamine Oxidase (MAO) Inhibitory Activity of Related Cyclopropylamines

Cyclopropylamines are a well-known class of mechanism-based inhibitors of monoamine oxidases (MAO), enzymes that are crucial for the metabolism of monoamine neurotransmitters. nih.govresearchgate.net There are two main isoforms of MAO: MAO-A and MAO-B. nih.govmdpi.com Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the brain, which is the basis for the therapeutic use of MAO inhibitors in depression and Parkinson's disease. nih.govresearchgate.net

Studies on various cyclopropylamine (B47189) derivatives have shown that they can act as irreversible inhibitors of both MAO-A and MAO-B. nih.govresearchgate.net The selectivity for MAO-A versus MAO-B can be modulated by the substituents on the cyclopropylamine scaffold. nih.gov For example, some cis-cyclopropylamine derivatives have been found to be MAO-B selective irreversible inhibitors. nih.govresearchgate.net One such compound, cis-N-benzyl-2-methoxycyclopropylamine, was identified as a potent MAO-B inhibitor with an IC₅₀ of 5 nM. nih.govresearchgate.net

The inhibitory activity of these compounds is often determined by measuring the decrease in the IC₅₀ value after a pre-incubation period with the enzyme. researchgate.net This time-dependent inhibition is characteristic of mechanism-based inhibitors. researchgate.net

In Vitro Pharmacological Characterization

As detailed in the preceding sections, a significant portion of the in vitro characterization has focused on the 5-HT₂ receptor family. Functional assays measuring calcium flux have been instrumental in determining the EC₅₀ and Eₘₐₓ values, which quantify the potency and efficacy of these compounds as 5-HT₂C receptor agonists. lookchem.comnih.gov Furthermore, selectivity has been assessed by comparing the activity at 5-HT₂C receptors to that at 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.govlookchem.com

In addition to receptor interaction studies, the in vitro characterization of related cyclopropylamines has included the assessment of their MAO inhibitory activity. nih.govresearchgate.net These studies typically involve incubating the compound with purified MAO-A and MAO-B enzymes and then measuring the enzyme's ability to metabolize a substrate. nih.gov The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is a key parameter determined in these assays. nih.govresearchgate.net

Receptor Binding Affinity (Ki) and Displacement Assays

The initial exploration of the structure-activity relationship of 2-phenylcyclopropylmethylamine derivatives identified them as a promising class of compounds targeting serotonin receptors. While specific binding affinity (Ki) values for this compound are not extensively detailed in publicly available literature, research on analogous compounds provides significant insight into its likely receptor interaction profile.

Displacement assays, a common method to determine the binding affinity of a compound for a receptor, have been crucial in characterizing this chemical family. For instance, the parent compound, trans-2-phenylcyclopropylmethylamine hydrochloride, demonstrated potent interaction with the 5-HT2C receptor. nih.gov Further modifications to the phenyl ring, such as the introduction of a fluorine atom at the 3-position to create this compound, were part of a systematic effort to enhance potency and selectivity for the 5-HT2C receptor. nih.govlookchem.com

Studies on closely related fluorinated derivatives have shown high potency at the 5-HT2C receptor, with some analogs exhibiting Ki values in the low nanomolar range. lookchem.com For example, the 3-fluoro analog, along with a 3-chloro analog, displayed high potency at the 5-HT2C receptor. lookchem.com This suggests that this compound likely possesses a strong binding affinity for the 5-HT2C receptor. The primary amine and the cyclopropylmethylamine scaffold are key pharmacophoric features that contribute to this interaction. nih.gov

Cell-Based Reporter Gene Assays for Receptor Activation

Functional activity, a critical measure of a compound's effect on a receptor beyond simple binding, has been evaluated using cell-based reporter gene assays. These assays typically measure a downstream signaling event, such as calcium flux, following receptor activation. For the family of 2-phenylcyclopropylmethylamine derivatives, these studies have confirmed their role as agonists at the 5-HT2C receptor. nih.govlookchem.com

The trans-2-phenylcyclopropylmethylamine hydrochloride was identified as a potent and fully efficacious agonist at the 5-HT2C receptor, with an EC50 value of 13 nM and a maximal efficacy (Emax) of 96% in a functional calcium flux assay. nih.gov The introduction of a fluorine atom at the 3-position of the phenyl ring, as in this compound, was part of a strategy to modulate this activity. lookchem.com

Research on a series of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine revealed that compounds with substitutions on the phenyl ring, including a 3-fluoro group, exhibited high potency in functional assays measuring calcium flux at 5-HT2 receptors. lookchem.com Specifically, the 3-fluoro analog demonstrated potent agonist activity at the 5-HT2C receptor. lookchem.com This indicates that this compound is not only likely to bind with high affinity but also to effectively activate the 5-HT2C receptor, triggering downstream cellular responses.

Preclinical Efficacy Evaluations in Animal Models

Assessment of Antidepressant-Like Effects (e.g., Forced Swim Test in Mice)

The antidepressant potential of compounds is often evaluated in preclinical models such as the forced swim test in mice. This test assesses the immobility time of mice placed in an inescapable cylinder of water, with a reduction in immobility considered an indicator of antidepressant-like activity. nih.gov

Investigation of Other CNS-Related Behavioral Endpoints

Beyond antidepressant-like effects, the modulation of the 5-HT2C receptor is known to influence a range of other CNS-related behaviors. The 5-HT2C receptor is expressed in brain regions associated with mood, cognition, and appetite. nih.gov Therefore, agonists of this receptor, such as this compound, could potentially impact these functions.

Preclinical studies with other selective 5-HT2C receptor agonists have shown effects in models of anxiety, psychosis, and appetite regulation. For instance, some 5-HT2C agonists have been investigated for their potential antipsychotic properties, often assessed in models such as amphetamine-induced hyperactivity. nih.govresearchgate.netresearchgate.net Additionally, the role of 5-HT2C receptor activation in anxiety is complex, with some studies reporting anxiogenic-like effects of agonists in models like the elevated plus-maze. scielo.brresearchgate.netnih.gov Given the potent 5-HT2C agonist activity of the 2-phenylcyclopropylmethylamine scaffold, it is plausible that this compound could modulate these and other CNS-related behavioral endpoints. However, specific experimental data for this particular compound in these behavioral paradigms are needed to confirm such effects.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For [2-(3-Fluorophenyl)cyclopropyl]methylamine, DFT calculations are employed to determine its most stable three-dimensional shape (geometry optimization) and to calculate various electronic properties.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the complex poly-electronic system. The output of these calculations provides the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the total energy, dipole moment, and the distribution of electronic charge, which are critical for understanding molecular reactivity and intermolecular interactions. The fluorine atom's electron-withdrawing nature on the phenyl ring significantly influences the molecule's electronic properties, a feature that can be precisely quantified by DFT.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyHypothetical ValueDescription
MethodDFT/B3LYP/6-31G*The computational method used for the calculation.
Total Energy-X HartreesThe total electronic energy of the molecule in its optimized, lowest-energy state.
Dipole MomentY DebyeA measure of the overall polarity of the molecule, arising from its asymmetrical charge distribution.
HOMO Energy-Z eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's tendency to donate electrons.
LUMO Energy+W eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's tendency to accept electrons.
HOMO-LUMO Gap(W+Z) eVThe energy difference between the HOMO and LUMO, which relates to chemical reactivity and stability.

To gain a deeper understanding of chemical bonding and reactivity, Molecular Orbital (MO) and Natural Bond Orbital (NBO) analyses are performed on the DFT-optimized geometry.

MO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy of these frontier orbitals are key to predicting how the molecule will interact with other chemical species. The HOMO is typically localized on the electron-rich amine group, while the LUMO may be distributed across the fluorophenyl ring.

NBO analysis provides a more intuitive chemical picture by localizing the electron density into specific bonds and lone pairs. This method allows for the quantification of atomic charges (e.g., Mulliken charges) and the analysis of hyperconjugative interactions, which are stabilizing effects resulting from electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis can reveal the stabilizing interactions between the cyclopropyl (B3062369) ring orbitals and the phenyl ring's pi system.

Computational Modeling of Ligand-Receptor Interactions

Understanding how this compound interacts with biological targets is paramount. Computational modeling simulates these interactions, providing insights that guide the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when it binds to a receptor protein. For this compound, a known monoamine oxidase (MAO) inhibitor scaffold, docking simulations are typically performed against the crystal structures of human MAO-A and MAO-B. For instance, the structure of MAO-B in complex with the parent compound, tranylcypromine (B92988), is available in the Protein Data Bank (PDB ID: 2XFU). researchgate.net

The simulation places the ligand into the active site of the enzyme and scores the different poses based on a scoring function that estimates the binding affinity. These simulations can identify key intermolecular interactions, such as hydrogen bonds between the ligand's amine group and specific amino acid residues (like glutamine), and hydrophobic interactions between the fluorophenyl and cyclopropyl rings and hydrophobic pockets within the enzyme's active site. acs.org The results help explain the compound's inhibitory activity and its potential selectivity for one MAO isoform over the other.

Table 2: Illustrative Molecular Docking Results for this compound

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
MAO-A2BXS-8.5Tyr407, Tyr444, Gln215
MAO-B2XFU-9.2Tyr398, Tyr435, Ile199, Gln206
LSD12V1D-7.8Phe538, His564, Trp751

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation would be run on the best-docked pose of this compound with its target enzyme.

By simulating the movements of all atoms in the system over a period of nanoseconds, MD can assess the stability of the predicted binding pose. researchgate.net Analysis of the simulation trajectory can reveal how the ligand and protein adjust their conformations to optimize their interaction, the persistence of key hydrogen bonds, and the role of water molecules in the binding site. This provides a more accurate and realistic model of the binding event than docking alone.

Prediction of Physicochemical Properties Relevant to Biological Activity

The biological activity of a compound is not only determined by its interaction with a target but also by its ability to reach that target. Therefore, predicting its physicochemical properties is essential. Various computational models, often based on Quantitative Structure-Property Relationship (QSPR) methods, are used to estimate these values.

Key properties for a drug candidate like this compound include:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.

pKa: The acid dissociation constant, which determines the molecule's charge state at physiological pH. The amine group is expected to be protonated at pH 7.4.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to cross cell membranes.

Aqueous Solubility (LogS): Affects absorption and formulation.

These predicted properties are crucial for early-stage assessment of the compound's drug-likeness and potential pharmacokinetic profile.

Table 3: Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight165.21 g/mol Falls within the typical range for small molecule drugs.
cLogP2.15Indicates moderate lipophilicity, suggesting good membrane permeability.
pKa (strongest basic)9.8The amine group will be predominantly protonated and positively charged at physiological pH.
Topological Polar Surface Area (TPSA)26.02 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
Aqueous Solubility (LogS)-2.5Indicates moderate solubility.

In Silico Calculation of Lipophilicity (cLogP) and Blood-Brain Barrier Permeability (LogBB)

Lipophilicity and blood-brain barrier (BBB) permeability are critical parameters in the development of central nervous system (CNS) drugs. The calculated logarithm of the octanol-water partition coefficient (cLogP) is a key measure of lipophilicity, while LogBB represents the logarithmic ratio of a compound's concentration in the brain to that in the blood. nih.govnih.gov These values can be predicted using computational programs, providing an early assessment of a compound's potential for CNS activity. nih.gov

For fluorinated (2-phenylcyclopropyl)methylamine derivatives, the introduction of a fluorine atom has been shown to be beneficial for improving cLogP and LogBB values, which may contribute to better brain penetrance. nih.gov In a study of related compounds, the cLogP and LogBB values were calculated for the free bases using the ACD Percepta program. nih.gov For instance, a derivative, (+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine, showed a cLogP of 1.92 and a LogBB of 0.38. nih.gov This LogBB value is greater than 0.3, which generally categorizes a compound as BBB permeable. nih.gov These findings suggest that this compound] would likely exhibit favorable properties for crossing the blood-brain barrier.

Table 1: Calculated Physicochemical Properties of a Related Fluorinated Cyclopropane (B1198618) Derivative

Compound cLogP LogBB Predicted BBB Permeability
(+)-[(1R,2R)-2-Fluoro-2-(m-tolyl)cyclopropyl]methanamine 1.92 nih.gov 0.38 nih.gov Permeable nih.gov

This interactive table provides calculated lipophilicity and blood-brain barrier permeability data for a structurally similar compound. Data is sourced from reference nih.gov.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, defined by its possible conformations and their relative energies, is fundamental to its biological activity. Conformational analysis of this compound] involves studying the rotations around its single bonds, particularly the bond connecting the cyclopropyl ring to the methylamine (B109427) group.

The cyclopropyl group imposes significant conformational constraints. researchgate.net For molecules containing a cyclopropyl ring attached to a carbonyl group, the s-cis conformation (where the carbonyl is eclipsed with the ring) is often the most stable. uwlax.edu In the case of this compound], the key dihedral angle is between the aminomethyl group and the substituted phenyl ring.

Computational methods, such as ab initio quantum mechanical calculations, can be used to determine the energy of different conformations by varying the torsion angles within the molecule. uwlax.edu For simple amines like methylamine, the staggered conformation is the ground state equilibrium geometry, while the eclipsed conformation represents a transition state for internal rotation. researchgate.net By analogy, the aminomethyl side chain of this compound] is expected to adopt a staggered conformation relative to the cyclopropane ring to minimize steric hindrance. The energy landscape, a plot of potential energy versus the rotational angles, would reveal the energy barriers between different stable conformations. The presence of the fluorine atom on the phenyl ring can further influence conformational preferences through stereoelectronic effects. researchgate.net

Computational Investigation of Reaction Mechanisms and Synthetic Route Feasibility

Computational chemistry plays a vital role in elucidating reaction mechanisms and assessing the viability of synthetic routes. mdpi.com For complex molecules like this compound], theoretical calculations can model transition states and reaction intermediates to predict the most favorable synthetic pathways.

The synthesis of related fluorinated cyclopropane derivatives has been reported, providing a basis for feasible routes. nih.gov A common strategy involves several key steps:

Olefin Formation: A Wittig reaction can be used to form the necessary alkene precursor from a substituted benzaldehyde. nih.gov

Fluorocyclopropanation: The crucial cyclopropane ring can be constructed via methods like bromofluorination of the alkene followed by elimination, or through cyclopropanation with a diazoacetate in the presence of a copper catalyst. nih.gov

Functional Group Manipulation: Subsequent steps would convert the functional groups on the cyclopropane ring to the final aminomethyl group.

Computational methods, such as Density Functional Theory (DFT), can be applied to investigate these steps. mdpi.com For example, DFT calculations could model the transition state of the cyclopropanation reaction to understand its stereoselectivity. Similarly, the energy profiles of different potential side reactions can be calculated to optimize reaction conditions and improve yields. mdpi.com Recent advancements have also explored mechanochemical synthesis routes for related cyclopropyl-containing compounds, highlighting eco-friendly and efficient alternatives that can be analyzed computationally. rsc.orgresearchgate.net By modeling the entire reaction sequence, computational studies can provide a comprehensive understanding of the synthetic landscape, guiding the development of efficient and scalable manufacturing processes.

Preclinical Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes)

A crucial first step in characterizing the metabolic profile of a new chemical entity is the assessment of its stability in the presence of drug-metabolizing enzymes. This is commonly performed using in vitro systems such as liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes.

In such an assay, the compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) along with necessary cofactors like NADPH. nih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its in vivo half-life. nih.govnih.gov

The introduction of a fluorine atom, as in [2-(3-Fluorophenyl)cyclopropyl]methylamine, is a common medicinal chemistry strategy intended to block metabolically labile sites and thereby increase metabolic stability and in vivo half-life. nih.govresearchgate.net However, without specific experimental data, the actual metabolic stability of this compound remains unknown.

Table 1: Illustrative Data Table for In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData Not AvailableData Not Available
RatData Not AvailableData Not Available
MouseData Not AvailableData Not Available
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available
Note: This table is for illustrative purposes only. No public data is available for this compound.

Identification of Phase I Biotransformation Metabolites

Phase I metabolism involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, and hydrolysis. longdom.org For this compound, several Phase I pathways would be investigated.

The primary amine and the cyclopropylmethyl group are potential sites for oxidative metabolism. Oxidative deamination or N-dealkylation of the methylamine (B109427) side chain could occur, catalyzed by CYP enzymes. nih.gov This would lead to the formation of an aldehyde intermediate and the corresponding dealkylated amine.

Hydroxylation is another common Phase I reaction. This could theoretically occur on the phenyl ring, although the presence of the electron-withdrawing fluorine atom might influence the position of hydroxylation or decrease the ring's susceptibility to oxidation. The cyclopropane (B1198618) ring itself could also be a site for hydroxylation.

The cyclopropane ring is a strained moiety and can be susceptible to metabolic ring-opening. hyphadiscovery.com This can occur through oxidative mechanisms, sometimes leading to the formation of reactive intermediates. hyphadiscovery.com Studies on other cyclopropylamine-containing compounds have shown that this pathway can be a significant route of metabolism, potentially leading to the formation of various linear alkyl chains. hyphadiscovery.com

Characterization of Phase II Conjugation Pathways

Following Phase I reactions, the modified compound or the parent drug itself can undergo Phase II conjugation, where an endogenous molecule is attached to facilitate excretion. longdom.org

The primary amine group of this compound is a potential site for glucuronidation , a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This would involve the attachment of a glucuronic acid moiety to the nitrogen atom, forming an N-glucuronide. If hydroxylation occurs in Phase I, the newly formed hydroxyl group would be a prime site for both glucuronidation (forming an O-glucuronide) and sulfation (forming an O-sulfate), catalyzed by sulfotransferases (SULTs). nih.gov

Table 2: Predicted Phase I and Phase II Metabolites of this compound

Metabolite IDProposed Structure / DescriptionMetabolic Pathway
M1Hydroxylated Phenyl Ring MetabolitePhase I (Hydroxylation)
M2Hydroxylated Cyclopropane Ring MetabolitePhase I (Hydroxylation)
M3N-dealkylated MetabolitePhase I (Oxidative Dealkylation)
M4Cyclopropane Ring-Opened MetabolitePhase I (Oxidation/Ring Opening)
M5N-glucuronide of Parent CompoundPhase II (Glucuronidation)
M6O-glucuronide of Hydroxylated MetabolitePhase II (Glucuronidation)
M7O-sulfate of Hydroxylated MetabolitePhase II (Sulfation)
Note: This table represents predicted metabolic pathways based on the chemical structure. No specific metabolites have been identified in the public literature.

Species Comparison of Metabolic Profiles in Preclinical Models

Significant differences in drug metabolism can exist between different animal species and humans. nih.govresearchgate.netpsu.edu Therefore, it is standard practice to compare the metabolic profiles of a drug candidate in hepatocytes or liver microsomes from various preclinical species (e.g., rat, dog, monkey) and humans. nih.gov This helps in selecting the most appropriate animal model for toxicology studies—one that produces a human-like metabolite profile. nih.gov It also helps to identify if any species forms unique or disproportionately high levels of a particular metabolite, which could have toxicological implications. For this compound, no such comparative data has been published.

Future Research Directions and Translational Perspectives

Development of Next-Generation Analogs with Enhanced Selectivity and Potency

A primary goal in modern pharmacology is the development of drugs with high target selectivity to maximize therapeutic effects. For monoamine oxidase inhibitors, selectivity between the two isoforms, MAO-A and MAO-B, is crucial. nih.govnih.gov Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a key strategy in managing neurodegenerative conditions like Parkinson's disease. nih.govpatsnap.com

Future research will focus on the rational design and synthesis of analogs of [2-(3-Fluorophenyl)cyclopropyl]methylamine to achieve superior potency and isoform selectivity. Structure-activity relationship (SAR) studies are pivotal in this endeavor. nih.gov The introduction of a fluorine atom, as seen in this compound, is a known strategy to modulate biological activity and improve metabolic stability. nih.govnih.gov Systematic modifications, such as altering the position of the fluorine on the phenyl ring, introducing other halogens, or modifying the cyclopropylamine (B47189) moiety, could yield compounds with fine-tuned inhibitory profiles. nih.govacs.org For instance, studies on other chemical scaffolds have shown that specific halogen substitutions can dramatically increase inhibitory activity and selectivity for MAO-B. acs.org

Computational, fragment-based drug design can accelerate the discovery of these next-generation analogs. acs.orgnih.gov By modeling the interactions within the active sites of MAO-A and MAO-B, researchers can predict which structural modifications will enhance binding affinity and selectivity. The differing architectures of the substrate-binding cavities in MAO-A and MAO-B—with key residue differences like Ile199 in MAO-B versus Phe208 in MAO-A—can be exploited to design inhibitors that fit preferentially into one isoform. nih.govnih.gov

Table 1: Comparative Inhibitory Activity of Selected MAO Inhibitors
CompoundTargetInhibitory Potency (Ki or IC50)Selectivity Index (SI)Reference
RasagilineMAO-BKi = 0.0197 µM (for MAO-B)&lt; 0.01 (MAO-A/MAO-B) researchgate.net
SelegilineMAO-BIC50 = 0.000264 µM (for MAO-B)&lt; 0.01 (MAO-A/MAO-B) researchgate.net
ClorgylineMAO-AKi = 0.11 µM (for MAO-A)&gt; 1000 (MAO-A/MAO-B) nih.govresearchgate.net
Compound ACH10 (Acylhydrazone derivative)MAO-BKi = 0.097 µMHigh for MAO-B acs.org

Deeper Elucidation of Molecular Mechanisms Underlying Biological Effects

While the primary mechanism of MAOIs involves preventing the oxidative deamination of monoamine neurotransmitters, a deeper understanding of the molecular interactions of this compound is required. nih.govclevelandclinic.orgnih.gov The catalytic cycle of MAO involves the reduction of a flavin adenine (B156593) dinucleotide (FAD) cofactor by the amine substrate, followed by reoxidation of the flavin by molecular oxygen, which produces hydrogen peroxide (H₂O₂). nih.govnih.gov Irreversible inhibitors like tranylcypromine (B92988) form a stable covalent adduct with the FAD cofactor. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The therapeutic potential of MAOIs may extend far beyond their established use in depression. patsnap.comresearchgate.net Future research should explore the efficacy of this compound and its selective analogs in other disease contexts.

One promising area is in neurodegenerative disorders. MAO-B is known to be elevated in conditions like Alzheimer's and Parkinson's disease, where it contributes to the breakdown of dopamine (B1211576) and the generation of reactive oxygen species, leading to oxidative stress and neuronal damage. patsnap.comnih.gov Selective MAO-B inhibitors have demonstrated neuroprotective potential by mitigating these effects. patsnap.com Therefore, potent and selective MAO-B inhibitors derived from the this compound scaffold could represent a novel therapeutic strategy to slow disease progression in these devastating illnesses. wikipedia.orgnih.gov

There is also emerging evidence for the role of MAO-A in certain types of cancer, where its activity can influence tumor growth and metastasis. wikipedia.orgnih.gov Investigating the effect of highly selective MAO-A inhibitors based on this compound in preclinical cancer models could open up entirely new therapeutic avenues. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.govyoutube.com For a compound like this compound, these technologies can dramatically accelerate the development of next-generation drugs. openpr.com

ML algorithms can be trained on large datasets of known MAOIs to build predictive models. acs.orgnih.gov These models, including Quantitative Structure-Activity Relationship (QSAR) models, can rapidly screen vast virtual libraries of potential analogs to predict their inhibitory potency, selectivity, and other critical drug-like properties without the need for initial synthesis and testing. nih.govnih.gov This in silico approach saves considerable time and resources. frontiersin.org

Furthermore, AI can identify novel chemical patterns and scaffolds that are crucial for potent MAO inhibition, potentially leading to the discovery of compounds with entirely new structures but superior therapeutic profiles. acs.orgfrontiersin.org Generative AI models can even design novel molecules from the ground up, optimized for specific interactions with the MAO-A or MAO-B active site. youtube.com The application of these computational tools will be indispensable for efficiently navigating the chemical space around this compound to find new clinical candidates. acs.org

Design and Synthesis of Photoactivatable or Chemically Inducible Probes for Target Validation

Target validation is a critical step in drug discovery, confirming that modulating a specific protein target achieves a desired biological effect. nih.govthermofisher.comdntb.gov.ua Chemical probes are small molecules designed to interrogate a protein's function with high precision. nih.gov A cutting-edge approach involves the creation of photoactivatable or "caged" probes, which remain inert until activated by a specific wavelength of light. wikipedia.orgthermofisher.com

Future work should focus on designing and synthesizing a photoactivatable version of this compound. This could be achieved by attaching a photolabile protecting group to the amine, rendering the molecule temporarily inactive. wikipedia.org Upon illumination with light, the protecting group would be cleaved, releasing the active inhibitor with high spatial and temporal control. thermofisher.com

Such a probe would be an invaluable research tool. It would allow scientists to inhibit MAO in specific cells, tissues, or even brain regions at precise moments, and then observe the immediate biological consequences. wikipedia.org This level of control is impossible with conventional drugs and would enable a much deeper understanding of the role of MAO in complex processes like neurotransmission and disease pathology, thereby providing definitive target validation. nih.govnih.gov Similarly, chemically inducible probes, which are activated by a specific, otherwise inert molecule, could also be developed to provide an alternative method for precise control over the inhibitor's activity in vivo. broadinstitute.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.